molecular formula C23H25ClN2O3 B020779 3-Methoxy Loratadine CAS No. 165739-73-1

3-Methoxy Loratadine

Cat. No.: B020779
CAS No.: 165739-73-1
M. Wt: 412.9 g/mol
InChI Key: XIUQXOBEGLVYPC-UHFFFAOYSA-N
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Description

3-Methoxy Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by the addition of a methoxy group to the Loratadine structure, which may influence its pharmacological properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy Loratadine typically involves the methoxylation of Loratadine. This process can be achieved through the reaction of Loratadine with methanol in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy Loratadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy Loratadine has a wide range of applications in scientific research:

Mechanism of Action

3-Methoxy Loratadine exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby inhibiting the action of histamine, a key mediator in allergic reactions. This binding prevents histamine from interacting with its receptors, reducing symptoms such as itching, swelling, and redness . The methoxy group may enhance the compound’s binding affinity and selectivity for the H1 receptor, potentially improving its efficacy .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy Loratadine is unique due to the presence of the methoxy group, which may enhance its pharmacological properties compared to Loratadine and Desloratadine. This modification can potentially lead to improved efficacy and reduced side effects .

Properties

IUPAC Name

ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQXOBEGLVYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593323
Record name Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165739-73-1
Record name Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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